molecular formula C7H14N2 B2576969 2-Methyl-2-azaspiro[3.3]heptan-6-amine CAS No. 2081079-38-9

2-Methyl-2-azaspiro[3.3]heptan-6-amine

Cat. No. B2576969
M. Wt: 126.203
InChI Key: IAVHCGQKTSXTSC-UHFFFAOYSA-N
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Description

“2-Methyl-2-azaspiro[3.3]heptan-6-amine” is a chemical compound with the molecular formula C7H14N2 . It is a member of the family of sterically constrained amino acids .


Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, including 2-Methyl-2-azaspiro[3.3]heptan-6-amine, involves the construction of both four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles .


Molecular Structure Analysis

The molecular structure of “2-Methyl-2-azaspiro[3.3]heptan-6-amine” is characterized by a spirocyclic scaffold, which is a distinctive feature of this class of compounds . The spirocyclic structure provides a wide variation of spatial disposition of the functional groups .

Future Directions

The use of the 2-azaspiro[3.3]heptane scaffold in the construction of functionalized sterically constrained amino acids, including “2-Methyl-2-azaspiro[3.3]heptan-6-amine”, has been demonstrated for the first time . These compounds have potential applications in chemistry, biochemistry, and drug design . Future research may focus on exploring these applications further.

properties

IUPAC Name

2-methyl-2-azaspiro[3.3]heptan-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-7(5-9)2-6(8)3-7/h6H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVHCGQKTSXTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-azaspiro[3.3]heptan-6-amine

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